molecular formula C15H22N2O2 B6502930 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea CAS No. 1396855-71-2

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea

Cat. No.: B6502930
CAS No.: 1396855-71-2
M. Wt: 262.35 g/mol
InChI Key: OMXRWRWCWJSFJO-UHFFFAOYSA-N
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Description

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea is an organic compound characterized by a cyclohexyl ring substituted with a hydroxy group and a phenylethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea typically involves the reaction of 3-hydroxycyclohexylamine with 2-phenylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-hydroxycyclohexylamine+2-phenylethyl isocyanateThis compound\text{3-hydroxycyclohexylamine} + \text{2-phenylethyl isocyanate} \rightarrow \text{this compound} 3-hydroxycyclohexylamine+2-phenylethyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-(3-oxocyclohexyl)-1-(2-phenylethyl)urea.

    Reduction: Formation of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety can form hydrogen bonds with biological molecules, influencing their activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)amine: Similar structure but with an amine group instead of a urea moiety.

    3-(3-oxocyclohexyl)-1-(2-phenylethyl)urea: Similar structure but with a ketone group instead of a hydroxy group.

Uniqueness

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea is unique due to the presence of both a hydroxy group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(3-hydroxycyclohexyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-14-8-4-7-13(11-14)17-15(19)16-10-9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRWRWCWJSFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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